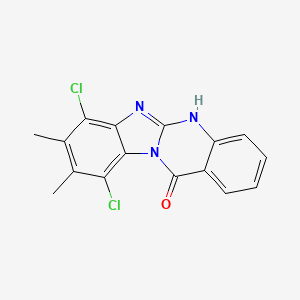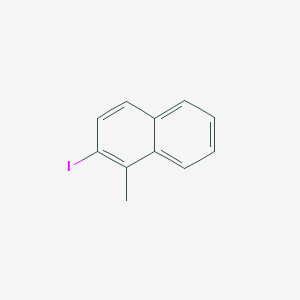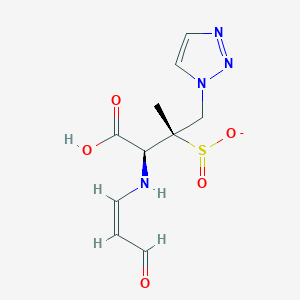
Tazobactam intermediate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tazobactam intermediate is a crucial compound in the synthesis of tazobactam, a beta-lactamase inhibitor. Tazobactam is commonly used in combination with other antibiotics, such as piperacillin, to enhance their efficacy by preventing degradation by beta-lactamase enzymes produced by bacteria . This combination is effective against a variety of bacterial infections, including those caused by gram-negative and gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tazobactam intermediate involves several steps. One method starts with the preparation of 1-amino-1H-1,2,3-triazole from glyoxal and hydrazine through glyoxal dihydrazone. The triazole then reacts with (2S,3S)-3-methyl-3-chloromethyl-7-oxo-4-thio-1-azabicyclo[3.2.0]heptane-2-formic acid ester to prepare an intermediate. This intermediate undergoes oxidation, diazotization, and deprotection reactions to yield tazobactam .
Another method involves the use of mercury (II) acetate and azobisisobutyronitrile (AIBN) to optimize the direct substitution of 1,2,3-triazole to the starting material benzhydryl 2-(®-2-(2-(benzo[d]thiazol-2-yl)disulfanyl)-4-oxoaze . This method avoids hazardous reagents and achieves high purity and yield.
Industrial Production Methods
Industrial production of this compound focuses on achieving high yield and purity while maintaining cost-effectiveness and environmental friendliness. The preparation method involves mild reaction conditions, simple processes, and readily available raw materials, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tazobactam intermediate undergoes various chemical reactions, including:
Oxidation: Conversion of intermediate compounds to more oxidized forms.
Reduction: Reduction of specific functional groups to achieve desired intermediates.
Substitution: Direct substitution reactions to introduce functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include mercury (II) acetate, azobisisobutyronitrile (AIBN), potassium permanganate, and acetic acid . Reaction conditions typically involve controlled temperatures and specific solvents to optimize yield and purity.
Major Products Formed
The major products formed from these reactions are various intermediates that eventually lead to the synthesis of tazobactam. These intermediates are characterized by their high purity and stability, essential for the final product’s efficacy .
Scientific Research Applications
Tazobactam intermediate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study reaction mechanisms and develop new synthetic routes for beta-lactamase inhibitors . In biology and medicine, this compound is crucial for developing antibiotics that combat resistant bacterial strains . Industrially, it is used in the large-scale production of tazobactam, ensuring a steady supply of this vital antibiotic component .
Mechanism of Action
Tazobactam intermediate exerts its effects by inhibiting beta-lactamase enzymes produced by bacteria. These enzymes typically degrade beta-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound enhances the efficacy of antibiotics like piperacillin and ceftolozane . The molecular targets include penicillin-binding proteins (PBPs) and beta-lactamase enzymes, which are crucial for bacterial cell wall synthesis .
Comparison with Similar Compounds
Tazobactam intermediate is compared with other beta-lactamase inhibitors such as clavulanate, sulbactam, avibactam, vaborbactam, relebactam, durlobactam, and enmetazobactam . While all these compounds inhibit beta-lactamase enzymes, tazobactam is unique in its combination with piperacillin and ceftolozane, providing a broader spectrum of activity against resistant bacterial strains . Additionally, tazobactam’s structural properties and reaction mechanisms offer distinct advantages in terms of stability and efficacy .
Conclusion
This compound plays a vital role in the synthesis of tazobactam, a crucial beta-lactamase inhibitor used in combination with other antibiotics. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in combating antibiotic resistance. The unique properties of this compound, compared to similar compounds, underscore its significance in the field of medicine and industry.
Properties
Molecular Formula |
C10H13N4O5S- |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
(2S,3S)-4-hydroxy-2-methyl-4-oxo-3-[[(Z)-3-oxoprop-1-enyl]amino]-1-(triazol-1-yl)butane-2-sulfinate |
InChI |
InChI=1S/C10H14N4O5S/c1-10(20(18)19,7-14-5-4-12-13-14)8(9(16)17)11-3-2-6-15/h2-6,8,11H,7H2,1H3,(H,16,17)(H,18,19)/p-1/b3-2-/t8-,10-/m0/s1 |
InChI Key |
YGFMROFTTCPCKY-AARLMMRRSA-M |
Isomeric SMILES |
C[C@](CN1C=CN=N1)([C@H](C(=O)O)N/C=C\C=O)S(=O)[O-] |
Canonical SMILES |
CC(CN1C=CN=N1)(C(C(=O)O)NC=CC=O)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)
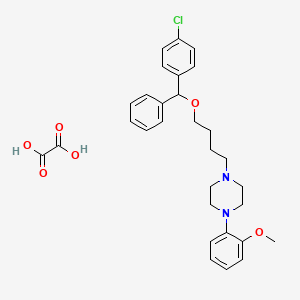
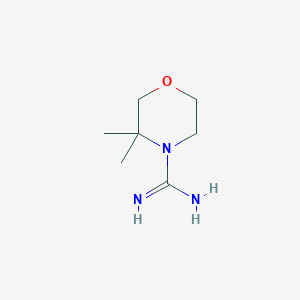
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)

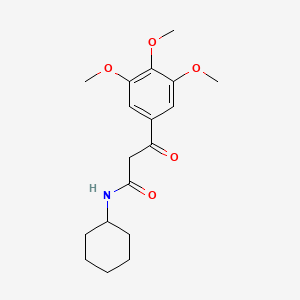

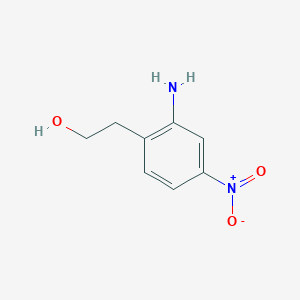
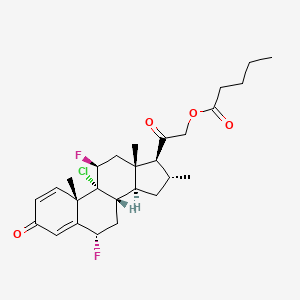
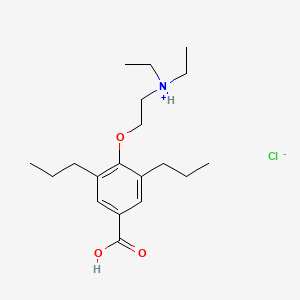
![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)
